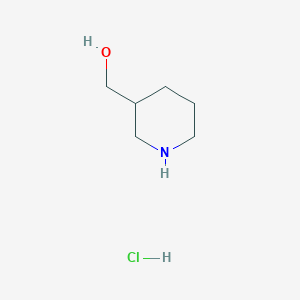

Piperidin-3-ylmethanol hydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic compounds. nih.govresearchgate.net This six-membered nitrogen-containing heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into the design of therapeutic agents. nih.govresearchgate.netthieme-connect.com The prevalence of the piperidine scaffold can be attributed to its ability to adopt a stable chair conformation, which allows for precise three-dimensional positioning of substituents. ambeed.com This structural rigidity is crucial for optimizing molecular interactions with biological targets. Furthermore, the nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or be protonated, influencing the compound's physicochemical properties such as solubility and basicity. thieme-connect.comresearchgate.net

Chiral piperidine scaffolds, in particular, are of immense importance in drug design as they allow for the exploration of stereospecific interactions with biological receptors, which can lead to enhanced potency and selectivity of drug candidates. thieme-connect.comresearchgate.net

Role of Piperidine Derivatives as Foundational Building Blocks

Piperidine derivatives serve as versatile building blocks in the synthesis of more complex molecules. ijnrd.org Their utility stems from the reactivity of the piperidine ring and the potential for functionalization at various positions. ijnrd.org The nitrogen atom can be readily alkylated or acylated, providing a convenient handle for introducing diverse substituents. rsc.org Moreover, the carbon atoms of the ring can be functionalized through various synthetic transformations.

The development of stereoselective methods for the synthesis of substituted piperidines has been a significant area of research, enabling the preparation of enantiomerically pure compounds that are crucial for the development of chiral drugs. rsc.org These derivatives are employed in the construction of a wide range of biologically active molecules, including antivirals, agrochemicals, and chemical intermediates for the synthesis of specialty chemicals. ijnrd.org

Overview of Piperidin-3-ylmethanol Hydrochloride in Synthetic Design

This compound is a valuable chiral building block in synthetic organic chemistry. The presence of both a secondary amine and a primary alcohol within the same molecule provides two points for chemical modification. The hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid, or it can be substituted with other functional groups. The piperidine nitrogen can participate in N-alkylation, N-acylation, and other coupling reactions.

This bifunctionality, combined with the defined stereochemistry at the C3 position, makes (S)-Piperidin-3-ylmethanol hydrochloride a particularly useful starting material for the synthesis of enantiomerically pure pharmaceuticals. For instance, it has been utilized as a precursor in the synthesis of compounds targeting dopamine (B1211576) receptors and PARP inhibitors.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 g/mol nih.gov |

| CAS Number | 400771-49-5 bldpharm.com |

| Appearance | Colorless liquid ontosight.ai |

| Boiling Point | 233-235°C (for the free base) ontosight.ai |

| Melting Point | Not available |

| Solubility | Soluble in water ontosight.ai |

Classical and Contemporary Synthetic Routes

The construction of the piperidine ring, particularly with a hydroxymethyl group at the 3-position, can be achieved through a range of classical and modern synthetic transformations. These methods provide access to a diverse array of derivatives, which are often precursors to complex pharmaceutical agents.

Hydrogenation and Reduction Protocols for Piperidine Ring Formation

A prevalent and classical method for the synthesis of piperidines is the hydrogenation of pyridine (B92270) precursors. nih.gov This approach is particularly relevant for the synthesis of piperidin-3-ylmethanol, as pyridine-3-methanol is a readily available starting material. The reaction involves the reduction of the aromatic pyridine ring to the saturated piperidine ring, typically using a metal catalyst and a hydrogen source.

Various catalytic systems have been employed for this transformation, each with its own set of advantages regarding reaction conditions and functional group tolerance.

Catalytic Hydrogenation of Pyridine Derivatives:

| Catalyst | Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Rh2O3 | 3-Pyridinemethanol | H2 (5 bar), TFE, 40 °C, 16 h | Piperidin-3-ylmethanol | 86% conversion | |

| PtO2 | Substituted Pyridines | H2 (50-70 bar), Glacial Acetic Acid, rt, 4-8 h | Substituted Piperidines | Good to excellent | asianpubs.org |

| Ruthenium complex | Ethyl nicotinate | H2 (50-100 atm), Potassium methoxide, THF, 100 °C, 10 h | Piperidin-3-ylmethanol | Not specified | chemicalbook.com |

| Rhodium on Carbon | Pyridine derivatives | Often requires harsh conditions | Piperidine derivatives | Varying |

This interactive table summarizes various catalytic systems for the hydrogenation of pyridine derivatives to piperidines.

In addition to the direct hydrogenation of pyridine-3-methanol, reduction protocols of other functionalized piperidine precursors are also employed. For instance, piperidine-3-carboxylic acid or its ester derivatives can be reduced to piperidin-3-ylmethanol. libretexts.orgmsu.edu Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for the reduction of carboxylic acids and esters to the corresponding primary alcohols. msu.edu

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the stereocontrolled synthesis of the piperidine ring. nih.gov These methods involve the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor to construct the six-membered ring.

Transition metal catalysts have been extensively utilized to facilitate intramolecular cyclization reactions. Gold(I) complexes, for example, can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Palladium catalysts have also been employed in enantioselective approaches to this type of transformation. nih.gov Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been reported for the synthesis of both pyrrolidines and piperidines. acs.org

Examples of Metal-Catalyzed Intramolecular Cyclizations:

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Gold(I) complex | Oxidative amination of alkenes | Forms substituted piperidines through difunctionalization of a double bond. | nih.gov |

| Palladium(II) | Enantioselective aminochlorination | Provides access to structurally diverse 3-chloropiperidines with excellent enantioselectivities. | organic-chemistry.org |

| Copper | Intramolecular C–H Amination | Utilizes N-fluoride amides for the synthesis of piperidines. | acs.org |

This table highlights different metal catalysts used in intramolecular cyclization for piperidine synthesis.

Radical cyclizations offer an alternative and powerful approach to piperidine ring formation, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.gov These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated bond, such as an alkene or alkyne, to form the cyclic structure.

Manganese(III) acetate is a commonly used reagent to mediate oxidative radical cyclizations. nih.govresearchgate.net For instance, the reaction of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds in the presence of Mn(OAc)₃ can lead to the formation of complex heterocyclic systems containing a piperidine or piperazine moiety. nih.govresearchgate.net Another strategy involves the radical cyclization of haloalkynes to produce five- and six-membered N-containing heterocycles. nih.gov

Intermolecular Annulation Techniques

Intermolecular annulation reactions involve the formation of the piperidine ring through the combination of two or more separate molecules. These methods, such as [4+2] and [3+3] cycloadditions, are valuable for constructing the piperidine core from acyclic precursors.

A palladium-promoted formal [4+2] oxidative annulation of alkyl amides and dienes has been developed for piperidine synthesis. nih.gov This reaction features the activation of a C(sp³)-H bond. nih.gov Additionally, tunable [3+2] and [4+2] annulations have been reported for the synthesis of pyrrolidines and piperidines directly from olefins, where the reaction pathway can be controlled to favor the formation of either the five- or six-membered ring. nih.govnih.gov

An exploration of the synthetic pathways leading to this compound reveals a landscape of diverse and sophisticated chemical strategies. This article delves into specific methodologies, focusing on reductive amination, Mitsunobu reactions, and asymmetric synthesis, while also considering the application of green chemistry principles to these processes.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-3-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFTUQPTEOPYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595123 | |

| Record name | (Piperidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400771-49-5 | |

| Record name | (Piperidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Piperidin 3 Ylmethanol Hydrochloride

Oxidation Reactions of the Hydroxymethyl Moiety to Carbonyls and Carboxylic Acids

The primary alcohol of the hydroxymethyl group in piperidin-3-ylmethanol can be oxidized to form an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These transformations provide key intermediates for further functionalization.

The oxidation to an aldehyde requires carefully controlled conditions to prevent over-oxidation to the more stable carboxylic acid. Milder oxidizing agents are typically employed for this purpose. Conversely, strong oxidizing agents under more vigorous conditions will readily convert the primary alcohol directly to the carboxylic acid. The piperidine (B6355638) nitrogen is typically protected prior to oxidation to prevent side reactions, as secondary amines can also be susceptible to oxidation.

| Oxidizing Agent Category | Example Reagents | Primary Product |

| Strong Oxidants | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) in acidic solution | Piperidine-3-carboxylic acid |

| Mild Oxidants | Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) | Piperidine-3-carbaldehyde (B1602230) |

These oxidation products, piperidine-3-carbaldehyde and piperidine-3-carboxylic acid, serve as valuable synthetic intermediates. The aldehyde can undergo reactions such as Wittig olefination or reductive amination, while the carboxylic acid can be converted into esters, amides, or acid chlorides.

Reduction Pathways Leading to Diverse Piperidine Derivatives

While the piperidine ring is fully saturated, reduction reactions are highly relevant for transforming functional groups that have been introduced onto the molecule. For instance, functional groups derived from the oxidation of the hydroxymethyl moiety or acylation of the piperidine nitrogen can be targeted by reducing agents.

Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for the reduction of amides and esters. If the piperidine nitrogen is first acylated, the resulting amide can be reduced with LiAlH₄ to yield an N-alkylated piperidine derivative. researchgate.net Similarly, if the hydroxymethyl group is converted to an ester, LiAlH₄ reduction will regenerate the alcohol. researchgate.net Other reducing agents like borane (B79455) complexes (e.g., BH₃·Me₂S) are also effective for reducing amide and carboxylic acid functionalities on piperidine scaffolds. whiterose.ac.uk In some synthetic routes involving related piperidine structures, specific reductions are achieved using reagents like triethylsilane in trifluoroacetic acid. whiterose.ac.uk

| Reducing Agent | Functional Group Targeted | Product |

| Lithium aluminum hydride (LiAlH₄) | Amide (on Nitrogen) | N-alkylated Piperidine |

| Lithium aluminum hydride (LiAlH₄) | Ester | Alcohol |

| Borane (BH₃·Me₂S) | Carboxylic Acid / Amide | Alcohol / Amine |

| Triethylsilane / TFA | Ketone (on ring) | Methylene (B1212753) group |

These reduction pathways are fundamental in modifying the piperidine scaffold, enabling the synthesis of a diverse array of derivatives from a common starting material.

Nucleophilic Substitution Reactions and Ether/Ester Formation

The hydroxyl group of piperidin-3-ylmethanol is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group, such as a tosylate or a halide. This "activation" of the alcohol facilitates subsequent displacement by a wide range of nucleophiles.

One common strategy involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form a tosylate. whiterose.ac.uk The tosylate group is an excellent leaving group and can be readily displaced by nucleophiles to form new carbon-oxygen (ethers), carbon-nitrogen (amines), or carbon-carbon bonds.

Ether Formation (Williamson Ether Synthesis):

Deprotonation of the hydroxymethyl group with a strong base (e.g., NaH) to form an alkoxide.

Reaction of the alkoxide with an alkyl halide (R-X) to yield an ether (R-O-CH₂-piperidine).

Ester Formation (Fischer Esterification):

Direct reaction of the alcohol with a carboxylic acid (R-COOH) under acidic catalysis.

Alternatively, reaction with a more reactive carboxylic acid derivative like an acyl chloride (R-COCl) or an anhydride (B1165640) ((RCO)₂O) in the presence of a base.

These substitution and condensation reactions are essential for elaborating the hydroxymethyl side chain, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Electrophilic Reactivity of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is a secondary amine, which makes it nucleophilic. It readily reacts with a variety of electrophiles, enabling extensive modification of the piperidine scaffold. maxapress.com Common reactions at the nitrogen center include N-alkylation, N-acylation, and N-sulfonylation. researchgate.net

N-Alkylation: Reaction with alkyl halides (R-X) introduces an alkyl group onto the nitrogen, forming a tertiary amine.

N-Acylation: Reaction with acyl chlorides (R-COCl) or anhydrides ((RCO)₂O) yields an N-acyl piperidine (an amide). A widely used example is the protection of the nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). whiterose.ac.uk

N-Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl) produces an N-sulfonyl piperidine (a sulfonamide).

The reactivity of the nitrogen is fundamental to many synthetic strategies. Acylation, for instance, not only modifies the electronic properties of the ring but also serves as a protective strategy to prevent the nitrogen from participating in undesired side reactions during subsequent transformations on other parts of the molecule. researchgate.netwhiterose.ac.uk

| Reaction Type | Electrophile Example | Reagent Example | Product Functional Group |

| N-Alkylation | Alkyl halide | Iodomethane (CH₃I) | Tertiary Amine |

| N-Acylation | Acyl chloride | Acetyl chloride (CH₃COCl) | Amide |

| N-Acylation (Protection) | Dicarbonate | Di-tert-butyl dicarbonate ((Boc)₂O) | Carbamate |

| N-Sulfonylation | Sulfonyl chloride | Tosyl chloride (TsCl) | Sulfonamide |

Functional Group Interconversions on the Piperidine Ring

Functional group interconversions (FGIs) are a cornerstone of modern organic synthesis, allowing for the strategic transformation of one functional group into another. For piperidin-3-ylmethanol hydrochloride, the interplay between the reactions of the hydroxymethyl group and the piperidine nitrogen enables a variety of powerful interconversions.

A primary example begins with the conversion of the alcohol to a better leaving group, such as a tosylate. whiterose.ac.uk This intermediate can then be substituted by various nucleophiles. For example, reaction with sodium azide (B81097) followed by reduction would yield the corresponding aminomethylpiperidine, effectively converting the starting alcohol into an amine.

Another sequence involves the protection of the piperidine nitrogen via acylation, followed by manipulation of the hydroxymethyl group. whiterose.ac.uk The protecting group can be removed at a later stage to restore the secondary amine. For example:

Protection: The piperidine nitrogen is protected with a Boc group.

Oxidation: The hydroxymethyl group is oxidized to a carboxylic acid.

Amide Coupling: The resulting acid is coupled with an amine to form a new amide.

Deprotection: The Boc group is removed under acidic conditions to yield the final product.

These multi-step sequences, which combine reactions from the sections above, demonstrate how this compound can be systematically modified to generate a wide range of structurally diverse piperidine derivatives.

Advanced Spectroscopic and Analytical Characterization of Piperidin 3 Ylmethanol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing intricate details about the chemical environment of individual atoms. For Piperidin-3-ylmethanol hydrochloride, both one-dimensional and two-dimensional NMR techniques are employed to assemble a complete structural portrait.

One-Dimensional NMR Techniques (¹H and ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound offers a detailed map of the proton environments within the molecule. The chemical shifts are influenced by the electron-donating nitrogen atom, the hydroxyl group, and the protonation of the piperidine (B6355638) ring.

In a typical ¹H NMR spectrum, the protons of the piperidine ring appear as a series of multiplets in the upfield region, generally between 1.1 and 3.5 ppm. The protons on the carbon adjacent to the nitrogen (C2 and C6) are expected to be deshielded and resonate at a lower field compared to the other ring protons. The proton at the chiral center (C3) would also exhibit a distinct chemical shift. The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic and are expected to show separate signals, likely as a doublet of doublets, due to coupling with the proton at C3. The hydroxyl proton and the amine proton of the hydrochloride salt often appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments. The spectrum of this compound is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

The carbons of the piperidine ring typically resonate in the range of 20-50 ppm. The carbons bonded to the nitrogen atom (C2 and C6) are generally found at a lower field (around 45-55 ppm) due to the deshielding effect of the nitrogen. The carbon bearing the hydroxymethyl group (C3) will also have a characteristic chemical shift. The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear in the range of 60-70 ppm.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~3.0-3.5 (m) | ~46 |

| C3-H | ~1.8-2.0 (m) | ~38 |

| C4-H | ~1.5-1.7 (m) | ~25 |

| C5-H | ~1.2-1.4 (m) | ~23 |

| C6-H | ~2.6-3.0 (m) | ~44 |

| -CH₂OH | ~3.4-3.6 (m) | ~65 |

| -OH | Variable (br s) | - |

| -NH₂⁺- | Variable (br s) | - |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Two-Dimensional NMR Methodologies (e.g., gCOSY, gHSQC, gHMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular framework by establishing correlations between different nuclei.

gCOSY (gradient Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the piperidine ring, confirming their connectivity. For instance, the proton at C3 would show correlations with the protons at C2 and C4, and the protons of the hydroxymethyl group. This allows for the sequential assignment of the protons around the ring.

gHSQC (gradient Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group will give a cross-peak, linking the proton chemical shift to the carbon chemical shift.

gHMBC (gradient Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different spin systems within the molecule. For example, the protons of the hydroxymethyl group would show correlations to the C3 and potentially the C2 and C4 carbons of the piperidine ring, confirming the attachment of the hydroxymethyl group at the 3-position.

Infrared (IR) Spectroscopy for Vibrational Analysis (e.g., FT-IR)

Infrared spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The FT-IR spectrum of this compound is characterized by several key absorption bands.

A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the protonated amine (secondary ammonium (B1175870) salt) typically appear as a broad band in the 3000-2700 cm⁻¹ region, often with multiple smaller peaks. The C-H stretching vibrations of the piperidine ring and the methylene (B1212753) group are observed just below 3000 cm⁻¹, in the range of 2950-2850 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the region of 1050-1000 cm⁻¹. The N-H bending vibrations can be observed around 1600-1500 cm⁻¹.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3400-3200 (Broad, Strong) |

| N-H Stretch (Ammonium) | 3000-2700 (Broad, Medium) |

| C-H Stretch (Aliphatic) | 2950-2850 (Strong) |

| N-H Bend | 1600-1500 (Medium) |

| C-O Stretch (Primary Alcohol) | 1050-1000 (Strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable technique.

The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ of the free base, which corresponds to the piperidin-3-ylmethanol cation. The molecular weight of the free base (C₆H₁₃NO) is 115.18 g/mol , so the [M+H]⁺ ion would be observed at an m/z of approximately 116.19.

The fragmentation of this ion would likely proceed through several characteristic pathways for piperidine derivatives and alcohols. A common fragmentation is the loss of a water molecule from the protonated molecule, resulting in a fragment ion at m/z 98. Another significant fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of various charged fragments. The loss of the hydroxymethyl radical (-•CH₂OH) would result in a fragment at m/z 84.

| m/z | Proposed Fragment |

| 116 | [M+H]⁺ |

| 98 | [M+H - H₂O]⁺ |

| 84 | [M+H - •CH₂OH]⁺ |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, particularly HPLC, are essential for assessing the purity and separating this compound from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is commonly employed for the analysis of polar compounds like this compound. A typical HPLC system would consist of a C18 column, which is a non-polar stationary phase. The mobile phase would be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

The separation is achieved by gradient elution, where the proportion of the organic solvent is gradually increased over time. This allows for the efficient separation of the main compound from both more polar and less polar impurities. Detection is typically carried out using a UV detector, although this compound lacks a strong chromophore. Therefore, detection might be performed at a low wavelength (e.g., around 200-210 nm), or a different detection method like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) could be used for better sensitivity and specificity.

A typical set of HPLC conditions could be:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 210 nm |

This method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure its suitability for routine quality control analysis.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). For a polar compound like this compound, UPLC methods are crucial for purity assessment and quantification.

Research Findings: Analysis of polar hydrophilic compounds such as amine hydrochlorides can be challenging using standard reversed-phase chromatography due to poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of highly polar analytes.

For this compound, a UPLC method would typically employ a HILIC column to achieve adequate retention. The separation of basic compounds often requires mobile phase modifiers to ensure good peak shape. The hydrochloride salt form of the compound enhances its solubility in aqueous environments, which is beneficial for sample preparation. Due to the lack of a strong chromophore in this compound, detection can be achieved using universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, derivatization with a UV-active agent can be employed for detection with a standard UV detector.

Illustrative UPLC Method Parameters: Below is a table representing a typical, though illustrative, set of UPLC conditions that could be applied for the analysis of this compound.

| Parameter | Condition |

| Instrument | Acquity UPLC System |

| Column | Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 50% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a salt, is non-volatile. Therefore, direct analysis by GC is not feasible. The compound must first be derivatized to increase its volatility and thermal stability.

Research Findings: The analysis of polar compounds containing alcohol and amine functional groups by GC typically requires a derivatization step. A common approach is silylation, where active hydrogens in hydroxyl and amine groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS-derivatized Piperidin-3-ylmethanol is much more volatile and less polar, making it suitable for GC analysis.

The analysis would be performed on a non-polar or mid-polar capillary column, and detection is commonly achieved with a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. For structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.

Illustrative GC Method Parameters: The following table provides an example of GC conditions that could be used for the analysis of the derivatized form of Piperidin-3-ylmethanol.

| Parameter | Condition |

| Instrument | Agilent 7890A GC System |

| Derivatization | Sample reacted with BSTFA with 1% TMCS in pyridine (B92270) at 70°C for 30 min. |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, 1 mL/min constant flow |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 300 °C |

X-Ray Powder Diffraction (XRPD) for Crystalline Structure Analysis

X-Ray Powder Diffraction (XRPD) is a fundamental technique for the characterization of crystalline solids. It provides information on the crystal structure, phase purity, and crystallinity of a material. For a pharmaceutical intermediate like this compound, XRPD is essential for solid-state characterization and for identifying different polymorphic forms, which can have different physical properties.

Research Findings: While a specific, publicly available XRPD pattern for this compound is not found in the surveyed literature, the analysis of amine hydrochloride salts is a common practice in materials science and pharmaceutical development. The diffraction pattern is a unique fingerprint for a specific crystalline form. The data obtained from an XRPD experiment includes the positions of the diffraction peaks (in degrees 2θ) and their corresponding intensities. These peak positions can be used to calculate the interplanar spacings (d-values) using Bragg's Law. For a new crystalline compound, the pattern can be indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system. Studies on simple amine hydrochlorides show they can crystallize in various systems, from monoclinic to orthorhombic. cambridge.orggla.ac.ukgla.ac.uk

Illustrative XRPD Data: The table below presents a hypothetical set of XRPD data for a crystalline form of this compound, as would be obtained from an analysis.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 70 |

| 21.1 | 4.21 | 85 |

| 23.5 | 3.78 | 50 |

| 28.9 | 3.09 | 60 |

| 31.7 | 2.82 | 35 |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique used to determine the elemental composition of a pure substance. It is a quantitative method that provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements like chlorine (Cl). This analysis is critical for confirming the empirical and molecular formula of a newly synthesized compound.

Research Findings: The molecular formula for this compound is established as C₆H₁₄ClNO. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of the constituent elements. The standard method for determining C, H, and N content is combustion analysis. researchgate.net In this process, a sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. The chlorine content is typically determined by titration or ion chromatography after combustion or digestion of the sample. For a submitted sample, the experimentally determined percentages are expected to be within ±0.4% of the theoretical values to confirm its purity and identity. nih.gov

Compositional Data: The following table compares the theoretical elemental composition of this compound with a set of illustrative experimental results that would be considered acceptable for compositional verification.

| Element | Theoretical (%) | Experimental (%) (Illustrative) |

| Carbon (C) | 47.52 | 47.61 |

| Hydrogen (H) | 9.31 | 9.25 |

| Nitrogen (N) | 9.24 | 9.19 |

| Chlorine (Cl) | 23.38 | 23.29 |

| Oxygen (O) | 10.55 | 10.66 (by difference) |

Computational Chemistry Investigations of Piperidin 3 Ylmethanol Hydrochloride

Density Functional Theory (DFT) Applications in Conformational Analysis and Geometrical Parameter Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. irjweb.com By applying DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the most stable three-dimensional arrangement of Piperidin-3-ylmethanol hydrochloride can be identified. scirp.orgnih.gov

Geometrical parameter optimization refines the bond lengths, bond angles, and dihedral angles of the molecule to correspond to the lowest energy state. researchgate.net These optimized parameters provide a detailed and accurate representation of the molecular structure.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Chair Conformation) This table presents hypothetical data for illustrative purposes based on typical values for similar piperidine (B6355638) derivatives.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C-N | 1.47 |

| C-C (ring) | 1.54 | |

| C3-C(methanol) | 1.53 | |

| C(methanol)-O | 1.43 | |

| N-H⁺ | 1.03 | |

| **Bond Angles (°) ** | C-N-C | 111.5 |

| C-C-C (ring) | 110.8 | |

| N-C3-C(methanol) | 112.0 | |

| C3-C(methanol)-O | 111.2 | |

| **Dihedral Angles (°) ** | C-N-C-C | -55.2 |

Electronic Structure Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior and chemical reactivity. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. idosi.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and polarizable. researchgate.net These calculations are instrumental in predicting how the molecule will interact with other chemical species.

Table 2: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 6.90 |

Natural Population Analysis (NPA) is a computational method used to derive the distribution of electronic charge among the atoms within a molecule. researchgate.netwisc.edu Unlike other methods, NPA provides a more stable and reliable description of atomic charges, particularly for complex molecules. uni-rostock.de

By calculating the natural atomic charges, it is possible to identify the electrophilic (electron-poor) and nucleophilic (electron-rich) sites within this compound. researchgate.net In the protonated form, the nitrogen atom is expected to carry a significant positive charge, while the oxygen and chloride ions will be regions of high electron density (negative charge). This information is vital for predicting the molecule's electrostatic interactions, such as hydrogen bonding, and its reactivity towards other polar molecules. mdpi.com

Table 3: Illustrative Natural Population Analysis (NPA) Atomic Charges This table presents hypothetical data for illustrative purposes.

| Atom | Natural Charge (e) |

|---|---|

| N | -0.45 |

| H (on N⁺) | +0.42 |

| O | -0.70 |

| H (on O) | +0.48 |

| C3 | -0.12 |

| Cl⁻ | -1.00 |

Reactivity Index Computations

Global reactivity descriptors are quantitative measures derived from the energies of the frontier molecular orbitals (HOMO and LUMO) that help predict and explain the chemical reactivity of a molecule. ijnc.ir These indices, rooted in conceptual DFT, provide a framework for understanding a molecule's stability and reaction tendencies. mdpi.com

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2. irjweb.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap. idosi.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A soft molecule is more reactive. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). mdpi.comresearchgate.net

These descriptors collectively provide a comprehensive profile of the molecule's reactivity.

Table 4: Illustrative Global Reactivity Descriptors for this compound This table presents calculated data based on the illustrative HOMO/LUMO energies from Table 2.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.85 |

| Electron Affinity (A) | -ELUMO | 0.95 |

| Electronegativity (χ) | (I + A) / 2 | 4.40 |

| Chemical Hardness (η) | (I - A) / 2 | 3.45 |

| Chemical Softness (S) | 1 / η | 0.29 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.80 |

Molecular Stability and Noncovalent Interaction Energy Analysis

The stability of a molecule, both intrinsically and within a larger assembly like a crystal, is governed by a network of covalent and noncovalent interactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for identifying static, low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular flexibility, conformational changes, and interactions with the surrounding environment (e.g., solvent). researchgate.net

For this compound, MD simulations can be used to explore its conformational landscape in an aqueous solution. mdpi.com This involves tracking the transitions between different chair conformations of the piperidine ring and the rotation of the hydroxymethyl side chain. The simulation can reveal the most populated conformational states and the energy barriers between them, offering a more complete understanding of the molecule's structural dynamics than a static picture alone. nih.govresearchgate.net This information is crucial for understanding how the molecule might adapt its shape to interact with biological targets.

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations are employed to forecast its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These predictions are typically achieved through methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for organic molecules. dtic.milresearchgate.netnih.gov

The theoretical investigation of this compound would typically commence with the optimization of its molecular geometry to find the lowest energy conformation. nih.gov Following this, spectroscopic parameters are calculated using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), which is commonly used for reliable predictions of molecular properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve predicting the chemical shifts (δ) for ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for such predictions. nih.gov The calculated chemical shifts are typically referenced against a standard compound, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. nih.gov It is important to note that the accuracy of these predictions can be influenced by factors like the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov

Below are the predicted ¹H and ¹³C NMR chemical shifts for the core structure of this compound, based on a representative computational study.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| H (N-H) | 9.10 |

| H (O-H) | 4.85 |

| H (C3-H) | 3.80 |

| H (CH₂OH) | 3.55 |

| H (C2-ax) | 3.20 |

| H (C2-eq) | 2.85 |

| H (C6-ax) | 3.15 |

| H (C6-eq) | 2.80 |

| H (C4-ax) | 1.95 |

| H (C4-eq) | 1.60 |

| H (C5-ax) | 1.90 |

| H (C5-eq) | 1.55 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C2 | 48.5 |

| C3 | 42.0 |

| C4 | 25.5 |

| C5 | 25.0 |

| C6 | 48.0 |

| CH₂OH | 65.0 |

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves the calculation of vibrational frequencies and their corresponding intensities. These calculations help in assigning the various vibrational modes of the molecule to the peaks observed in an experimental IR spectrum. DFT calculations typically yield harmonic frequencies, which are often systematically higher than the experimental values. Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

The predicted vibrational frequencies for key functional groups in this compound are presented below.

Table 3: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| O-H Stretch | 3450 | Strong |

| N-H Stretch | 3250 | Medium |

| C-H Stretch (CH₂) | 2940 | Strong |

| C-H Stretch (CH) | 2880 | Medium |

| C-O Stretch | 1050 | Strong |

| C-N Stretch | 1180 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis spectra is generally carried out using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption. For a molecule like this compound, which lacks extensive chromophores, significant absorption is not expected in the visible region but may occur in the UV region.

Table 4: Predicted UV-Vis Absorption for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| n → σ* | 210 | 0.015 |

Applications of Piperidin 3 Ylmethanol Hydrochloride in Organic Synthesis

Role as a Versatile Chiral Building Block

Piperidin-3-ylmethanol hydrochloride is widely recognized as a crucial chiral building block in asymmetric synthesis. The presence of a stereocenter on the piperidine (B6355638) ring allows for the synthesis of enantiomerically pure compounds, a critical requirement for many pharmaceutical agents where stereochemistry dictates biological activity. The (S)-enantiomer, in particular, serves as a versatile starting material, enabling chemists to construct complex molecular architectures with precise three-dimensional arrangements.

The utility of this compound as a chiral synthon is rooted in its dual functionality. The secondary amine of the piperidine ring and the primary alcohol of the hydroxymethyl group can be selectively protected and modified. This allows for a programmed and sequential introduction of various substituents, leading to highly functionalized piperidine derivatives. The stereochemical integrity of the parent molecule is maintained throughout these transformations, ensuring the chirality is transferred to the final product. Its application as a chiral auxiliary or building block is essential for preparing other optically active compounds.

Scaffold for Complex Molecular Architectures

The piperidine nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous natural products and FDA-approved drugs. whiterose.ac.uk this compound provides a robust and stereochemically defined platform for the development of these complex molecular frameworks.

The hydroxymethyl group at the 3-position serves as a convenient handle for chemical elaboration. It can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, or amide couplings. The piperidine nitrogen can undergo N-alkylation, N-acylation, or sulfonylation, allowing for the attachment of diverse functional groups and the construction of elaborate molecular structures. These modifications are fundamental in structure-activity relationship (SAR) studies during drug discovery, where systematic changes to a lead compound are made to optimize its pharmacological properties.

Precursor for Fluorinated Piperidine Derivatives

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. This compound serves as a key precursor in the synthesis of valuable fluorinated piperidine derivatives.

A common approach involves the direct fluorination of piperidin-3-ylmethanol or a related intermediate using fluorinating agents like diethylaminosulfur trifluoride (DAST). This reaction can be controlled to achieve selective fluorination at specific positions. For instance, it is used to prepare (4,4-Difluoropiperidin-3-yl)methanol, a valuable building block in its own right. The development of methods for synthesizing 3-substituted piperidines with partially fluorinated alkyl groups has also been a focus of research. nih.gov While rhodium catalysts have shown effectiveness in these syntheses, care must be taken to avoid undesirable hydrodefluorination side reactions. nih.gov

| Precursor | Fluorinating Agent | Product Example |

| Piperidin-3-ylmethanol Intermediate | DAST | (4,4-Difluoropiperidin-3-yl)methanol |

| 3-Substituted Pyridine (B92270) | Rhodium Catalyst | 3-Substituted Piperidine with Fluorinated Groups |

Synthesis of Spiropiperidines and Condensed Piperidines

Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, have gained prominence in drug discovery as they introduce conformational rigidity and novel three-dimensional chemical space. rsc.orgbepls.com this compound is an effective starting point for creating these structures. Synthetic strategies often involve the formation of a spiro-ring on a pre-formed piperidine. rsc.org For example, the hydroxymethyl group of piperidin-3-ylmethanol can be oxidized to a ketone at the 3-position. This 3-piperidone intermediate can then undergo various reactions, such as intramolecular aldol condensations or reactions with bifunctional reagents, to construct the spirocyclic system. An asymmetric "Clip-Cycle" approach, which involves a cross-metathesis followed by an intramolecular aza-Michael cyclization, represents a modern catalytic method for synthesizing 3-spiropiperidines. whiterose.ac.ukrsc.org

Condensed piperidines, where the piperidine ring is fused to another ring system, are also accessible from this precursor. The synthesis of these bicyclic and polycyclic systems can be achieved through various intramolecular cyclization strategies. nih.gov For instance, after appropriate functionalization of both the nitrogen and the hydroxymethyl group, ring-closing reactions such as reductive amination, radical cyclization, or intramolecular Friedel-Crafts reactions can be employed to construct the fused ring system. whiterose.ac.uk

Integration into Multicyclic Systems

Beyond simple fused and spirocyclic systems, this compound can be integrated into more complex multicyclic scaffolds. These intricate structures are often found in potent biologically active molecules and natural products. The synthesis of such compounds relies on sophisticated chemical transformations that can build upon the chiral piperidine core.

Intramolecular cyclization cascades are powerful tools for constructing multicyclic systems. nih.gov For example, a derivative of Piperidin-3-ylmethanol could be designed to undergo a sequence of reactions, such as an intramolecular amination of a boronic ester or a reductive hydroamination cascade of an alkyne, to form an additional ring. mdpi.com The synthesis of complex tetracyclic fused scaffolds has been demonstrated through methods like the (3+2) cycloaddition of azomethine ylides, showcasing a strategy that could be adapted to derivatives of piperidin-3-ylmethanol to access novel pseudo-natural products. nih.gov These advanced synthetic routes enable the exploration of new chemical space and the development of novel therapeutic agents based on the piperidine framework. whiterose.ac.uk

Structural Design and Synthetic Utility in Medicinal Chemistry

Piperidine (B6355638) Scaffold as a Core Motif in Medicinal Compound Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. nih.gov Its prevalence is not coincidental but is rooted in a combination of favorable physicochemical and biological properties. Statistical analyses of pharmaceutical databases consistently reveal the high frequency of the piperidine scaffold in a diverse range of approved drugs, highlighting its significance in medicinal chemistry. researchgate.net

The utility of the piperidine scaffold can be attributed to several key factors:

Three-Dimensionality: Unlike flat aromatic rings, the saturated piperidine ring adopts a non-planar chair conformation, which allows for the precise spatial arrangement of substituents. This three-dimensionality is crucial for specific interactions with the complex 3D structures of biological targets like enzymes and receptors.

Basic Nitrogen Atom: The nitrogen atom in the piperidine ring is typically basic (a secondary amine), allowing it to be protonated at physiological pH. This positive charge can form critical ionic interactions with acidic residues in a protein's active site and often improves the aqueous solubility of the molecule, a vital property for drug delivery.

Synthetic Tractability: The chemistry of piperidines is well-established, offering a wide array of reliable synthetic methods for its formation and functionalization. nih.govdtic.mil This allows chemists to readily introduce various substituents and explore structure-activity relationships (SAR) efficiently.

Biocompatibility: The piperidine motif is found in numerous natural products, such as alkaloids, and is generally well-tolerated by biological systems. researchgate.net

Derivatives of piperidine are integral to the structure of many commercially available drugs, including methylphenidate (for ADHD), fexofenadine (B15129) (an antihistamine), and donepezil (B133215) (for Alzheimer's disease), demonstrating their therapeutic value across a wide spectrum of medical conditions. researchgate.net

Rational Design Strategies Utilizing Piperidin-3-ylmethanol Derivatives

Piperidin-3-ylmethanol hydrochloride serves as a versatile building block for creating more complex molecules through rational design strategies. These strategies leverage an understanding of the biological target and the principles of molecular interactions to design new compounds with improved potency, selectivity, and drug-like properties.

Scaffold hopping is a prominent strategy in medicinal chemistry aimed at discovering structurally novel compounds (new chemotypes) that retain the biological activity of a known parent compound. researchgate.netnih.govbhsai.org This is achieved by replacing the central core structure, or scaffold, of a molecule while preserving the essential three-dimensional arrangement of key functional groups (the pharmacophore) responsible for biological activity. nih.gov The goal is to identify compounds with improved properties, such as better pharmacokinetics, reduced toxicity, or novel intellectual property potential. researchgate.netbhsai.org

The piperidine scaffold is an excellent candidate for scaffold hopping due to its conformational preorganization and ability to present substituents in defined spatial vectors. Derivatives of piperidin-3-ylmethanol can be used to replace other cyclic or acyclic cores in existing active molecules. This bioisosteric replacement can lead to the identification of new series of compounds with potentially enhanced drug-like characteristics. researchgate.net Computational methods are frequently employed to facilitate scaffold hopping by searching virtual libraries for new scaffolds that can spatially match the pharmacophoric features of a reference molecule. uniroma1.it

Structure-based drug design (SBDD) relies on the high-resolution three-dimensional structural information of a biological target, typically obtained through X-ray crystallography or NMR spectroscopy. nih.gov This knowledge allows medicinal chemists to design ligands that fit precisely into the target's binding site, maximizing favorable interactions and, consequently, biological potency. drugdesign.org

When designing analogues using piperidin-3-ylmethanol, SBDD principles are applied to rationally modify its structure. For instance, computational docking studies can predict how different derivatives will bind to a target protein. nih.gov These simulations help guide the synthesis of new analogues by:

Identifying Unoccupied Pockets: The 3D model of the ligand-protein complex can reveal empty pockets within the binding site. The piperidin-3-ylmethanol scaffold can be extended or substituted to place functional groups into these pockets, forming new hydrogen bonds, ionic, or hydrophobic interactions to increase binding affinity. drugdesign.org

Optimizing Existing Interactions: Molecular dynamics simulations can analyze the stability of the interactions between a designed analogue and the target. nih.gov This allows for the refinement of the molecule's structure to create more stable and potent complexes.

Enhancing Selectivity: By comparing the binding sites of related proteins (e.g., different receptor subtypes), analogues can be designed to interact specifically with residues unique to the desired target, thereby improving selectivity and reducing off-target effects.

A study on N-benzyl-piperidine derivatives as potential inhibitors for Alzheimer's disease demonstrated this principle, where the chemical structure of donepezil was rationally modified to design new inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov In silico and in vitro methods confirmed that the designed analogues formed favorable complexes with the target enzymes. nih.gov

Impact of Stereochemistry in Scaffold Design

The introduction of a chiral center into a molecule can profoundly influence its druggability. thieme-connect.com Piperidin-3-ylmethanol is a chiral molecule, and the specific stereochemistry at the C3 position is critical in scaffold design. The different spatial arrangement of the hydroxymethyl group in the (S)- and (R)-enantiomers leads to distinct interactions with chiral biological targets like proteins.

The significance of stereochemistry in chiral piperidine scaffolds is multifaceted:

Enhanced Biological Activity and Selectivity: One enantiomer often fits much better into a target's binding site than the other, resulting in a significant difference in biological activity. This stereoselectivity is a hallmark of drug-receptor interactions. Using a single, pure enantiomer, such as (S)-Piperidin-3-ylmethanol, can lead to a more potent and selective drug. researchgate.net

Modulation of Physicochemical Properties: Chirality can influence properties like aqueous solubility. For example, in the development of MEK1/2 inhibitors, the introduction of a chiral center in the piperidine ring was shown to be essential for increasing the drug's potency. researchgate.net

Improved Pharmacokinetic Profiles: The body's metabolic enzymes and transporters are also chiral, meaning they can interact differently with each enantiomer. This can lead to differences in absorption, distribution, metabolism, and excretion (ADME) between enantiomers. researchgate.netthieme-connect.com

Reduced Toxicity: Often, the desired therapeutic effect resides in one enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. researchgate.net

Therefore, the use of stereochemically pure building blocks like (S)- or (R)-piperidin-3-ylmethanol is a crucial strategy in modern drug design to create safer and more effective medicines. researchgate.net

Influence of Substituents (e.g., Fluorination) on Designed Molecular Properties

The strategic incorporation of fluorine atoms into drug candidates is a widely used tactic in medicinal chemistry to fine-tune molecular properties. nih.govsoton.ac.uk Adding fluorine to the piperidine scaffold of piperidin-3-ylmethanol derivatives can significantly impact key characteristics such as metabolic stability and lipophilicity. nih.govacs.org

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can block this metabolic pathway. nih.gov This "metabolic blocking" strategy can increase the metabolic stability of the compound, leading to a longer half-life in the body. nih.govacs.org

The table below summarizes the potential effects of fluorination on molecular properties:

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Often increased | The high strength of the C-F bond can block sites of metabolic oxidation. nih.gov |

| Lipophilicity | Can increase or decrease | Depends on the number and position of fluorine atoms and the overall molecular context. soton.ac.uknih.gov |

| pKa (Basicity) | Generally decreased | The strong electron-withdrawing nature of fluorine reduces the basicity of the nearby piperidine nitrogen. nih.gov |

| Binding Affinity | Can be enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. |

| Conformation | Can be influenced | Fluorine substitution can alter the conformational preferences of the piperidine ring through steric and electronic effects. nih.gov |

Mimicry of Peptidic Structures using Piperidine Scaffolds (Peptidomimetics)

Peptides are crucial signaling molecules in many biological processes, but their direct use as drugs is often hampered by poor metabolic stability (rapid degradation by proteases) and low oral bioavailability. Peptidomimetics are non-peptide molecules designed to mimic the three-dimensional structure and function of a natural peptide, while offering improved drug-like properties. nih.gov

The rigid, cyclic structure of the piperidine scaffold makes it an excellent framework for constructing peptidomimetics. benthamdirect.commdpi.com By attaching appropriate functional groups to the piperidine ring in specific stereochemical orientations, it is possible to replicate the spatial arrangement of the critical amino acid side chains of a peptide that are responsible for its interaction with a receptor.

Piperidine-based scaffolds can mimic peptide secondary structures like β-turns and can serve as replacements for single amino acid residues within a peptide sequence. This approach offers several advantages:

Conformational Constraint: The piperidine ring locks the attached side-chain mimics into a more defined conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency. mdpi.com

Increased Stability: The non-peptidic backbone of the piperidine ring is resistant to cleavage by protease enzymes, significantly enhancing the molecule's stability and duration of action.

Improved Permeability: Peptidomimetics based on scaffolds like piperidine often have improved physicochemical properties, such as better lipophilicity, which can lead to enhanced cell permeability and oral absorption compared to their parent peptides. benthamdirect.com

Through these strategies, piperidine scaffolds, including derivatives of piperidin-3-ylmethanol, serve as a powerful tool to translate the biological activity of peptides into more viable, stable, and effective therapeutic agents.

Q & A

Basic: What are the recommended storage conditions for Piperidin-3-ylmethanol hydrochloride to ensure stability?

This compound should be stored in a dry, cool environment (typically 2–8°C) to prevent degradation, as inferred from analogous piperidine derivatives . Ensure the container is tightly sealed to avoid moisture absorption and exposure to light. Stability studies specific to this compound are limited, so periodic analytical validation (e.g., HPLC purity checks) is recommended to confirm integrity during long-term storage.

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Contradictions in toxicity data often arise from variations in experimental models or exposure conditions. To address this:

- Conduct comparative in vitro assays (e.g., MTT or LDH release in cell lines) under standardized protocols.

- Cross-reference with structurally related compounds (e.g., piperidine derivatives with similar substituents) to infer potential hazards .

- Validate findings using in silico tools like QSAR models or toxicogenomics databases to predict organ-specific toxicity.

Basic: What personal protective equipment (PPE) is required when handling this compound?

Based on safety protocols for similar amines and hydrochlorides:

- Nitrile gloves and lab coats to prevent dermal contact.

- Safety goggles or face shields compliant with ANSI/EN 166 standards to protect against splashes.

- P95 respirators or fume hoods if airborne particulates are generated during weighing or synthesis .

Advanced: What analytical methods are suitable for quantifying this compound in complex biological matrices?

A reverse-phase HPLC method with a C18 column and UV detection (λ = 210–260 nm) is recommended, as validated for structurally related hydrochlorides . Mobile phases (e.g., acetonitrile:phosphate buffer) should be optimized for peak resolution. For trace quantification in biological samples, couple with mass spectrometry (LC-MS/MS) using deuterated internal standards to account for matrix effects.

Basic: What first-aid measures should be taken after accidental exposure to this compound?

- Inhalation: Move to fresh air; administer oxygen if breathing is labored.

- Skin contact: Wash thoroughly with soap and water; remove contaminated clothing.

- Eye exposure: Rinse with water for ≥15 minutes; seek medical evaluation.

- Ingestion: Rinse mouth; do not induce vomiting. Provide SDS to medical personnel .

Advanced: How can the environmental impact of this compound be assessed given limited ecotoxicological data?

In the absence of compound-specific

- Use read-across approaches with ecotoxicity profiles of analogous piperidines (e.g., logP, biodegradability).

- Perform OECD 301/302 tests to assess ready biodegradability and hydrolysis stability.

- Model bioaccumulation potential using EPI Suite or ECOSAR, prioritizing compounds with logP >3 for further testing .

Basic: How should experimental waste containing this compound be managed?

- Collect waste in chemically compatible containers labeled with CAS 400771-49-5.

- Avoid disposal via sinks; coordinate with licensed hazardous waste handlers for incineration or chemical neutralization.

- Document waste streams in compliance with REACH or local regulations .

Advanced: What synthetic strategies are feasible for this compound?

While direct synthetic routes are undocumented, analogous piperidine hydrochlorides are synthesized via:

- Reductive amination of ketones (e.g., piperidin-3-one) with NaBH4 or LiAlH4, followed by HCl salt formation.

- Ring-closing metathesis of diene precursors using Grubbs catalysts.

- Chiral resolution if enantiopure forms are required, employing tartaric acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.